![molecular formula C11H15N5 B1482121 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098025-40-0](/img/structure/B1482121.png)
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic organic compound characterized by its fused ring structure, which includes a cyclopentyl group, an imidazo group, and a pyrazole group
Mechanism of Action
Target of Action
Similar compounds have been tested for cytotoxic activity against various leukemia cell lines .
Mode of Action
It’s known that the selective functionalization of the 1h-imidazo[1,2-b]pyrazole scaffold is achieved using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Pharmacokinetics
It’s known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been shown to induce apoptosis in human leukemia cells at nanomolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of imidazo[1,2-b]pyrazole, including 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce differentiation and apoptosis in acute myeloid leukemia (AML) cells. The compound was shown to increase the expression of differentiation markers such as CD11b while decreasing CD33 expression in HL-60 cells, a human promyelocytic leukemia cell line. This differentiation was accompanied by mitochondrial depolarization and activation of caspase-3, indicating a programmed cell death pathway .
Immunomodulatory Effects
The compound has also been investigated for its effects on myeloid-derived suppressor cells (MDSCs), which play a critical role in tumor immunosuppression. Treatment with this compound led to a reduction in both CD11b+/Ly6C+ and CD11b+/Ly6G+ splenic MDSCs in murine models of breast cancer. This suggests that the compound may restore antitumor T-cell immunity by promoting the differentiation of these immunosuppressive cells into mature myeloid cells .
Drug Development
Given its promising biological activities, this compound is being explored as a lead compound for drug development targeting hematological malignancies and solid tumors. Its ability to modulate immune responses also positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing immunotherapies.
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to optimize the chemical structure of imidazo[1,2-b]pyrazole derivatives to enhance their potency and selectivity against specific cancer types. These studies focus on modifying functional groups to improve binding affinity to target proteins involved in cancer progression and immune regulation .
Case Studies and Research Findings
Several studies have documented the efficacy of imidazo[1,2-b]pyrazole derivatives:
Study | Findings |
---|---|
Research on HL-60 Cells | Induced apoptosis through mitochondrial pathways; differentiated AML cells with IC50 = 80 nM. |
Immunomodulation in Breast Cancer | Reduced MDSCs in murine models; restored T-cell activity against tumors. |
Pharmacological Activity Review | Discussed broad pharmacological activities of pyrazole derivatives, including anti-inflammatory and anticancer effects. |
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines
Pyrazoles
Imidazoles
Benzimidazoles
Biological Activity
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered attention in pharmaceutical research for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique structural features, which include a cyclopentyl group and a carboximidamide functional group, contributing to its distinct chemical properties and biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. These interactions can modulate their activity, leading to various therapeutic effects. Notably, the compound has been investigated for:
- Antimicrobial Activity : Exhibiting potential against various microbial strains.
- Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines, particularly acute myeloid leukemia (AML) cells.
- Anti-inflammatory Effects : Inducing significant reductions in inflammatory markers.
Case Studies and Research Findings
Research has highlighted the efficacy of this compound in various biological assays:
- Anticancer Studies : A study indicated that derivatives of this compound induced apoptosis in HL-60 cells at nanomolar concentrations. The mechanism involved differentiation-coupled apoptosis of immature myeloid cells, restoring antitumor T-cell immunity in breast cancer models .
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly inhibited pro-inflammatory cytokines (IL-17 and TNFα), showcasing its potential as an anti-inflammatory agent .
- Pharmacokinetic Studies : Investigations into the metabolic stability of the compound showed favorable bioavailability compared to other similar compounds, suggesting its viability for therapeutic applications .
Comparative Analysis with Similar Compounds
To provide context regarding its unique properties and potential advantages over related compounds, a comparative analysis is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This Compound | Cyclopentyl group at position 1 | Antimicrobial, anticancer |
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Methyl group at position 7 | Anticancer |
4-Nitro-1H-pyrazole-3-carboxylic acid | Nitro group at position 4 | Antimicrobial |
This table illustrates that while other imidazo derivatives exhibit biological activities, the specific cyclopentyl substitution enhances solubility and stability in this compound.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Cyclization Reactions : Starting from appropriate precursors through cyclization methods.
- Regioselective Modifications : Utilizing reactions such as Br/Mg-exchange followed by regioselective magnesiations and zincations.
- Final Functionalization : Modifications through oxidation or reduction to yield the desired derivative with enhanced biological activity.
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-7-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-10(13)9-7-14-16-6-5-15(11(9)16)8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBGLXOCJLRPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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